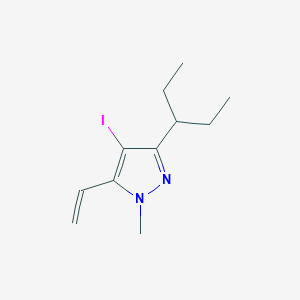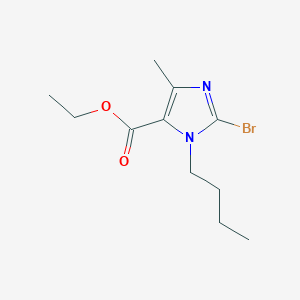
(R)-(1-(Pyrimidin-2-yl)pyrrolidin-2-yl)methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-(1-(Pyrimidin-2-yl)pyrrolidin-2-yl)methanamine is a chemical compound with the molecular formula C9H14N4 It is a pyrrolidine derivative with a pyrimidine ring attached to the pyrrolidine structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-(1-(Pyrimidin-2-yl)pyrrolidin-2-yl)methanamine typically involves the reaction of pyrimidine derivatives with pyrrolidine intermediates. One common method involves the use of a pyrimidine-2-carbaldehyde and ®-2-pyrrolidinemethanamine under specific reaction conditions such as controlled temperature and pH. The reaction is often catalyzed by a base such as sodium hydroxide or potassium carbonate.
Industrial Production Methods
In industrial settings, the production of ®-(1-(Pyrimidin-2-yl)pyrrolidin-2-yl)methanamine may involve large-scale synthesis using automated reactors. The process includes the precise control of reaction parameters to ensure high yield and purity. The compound is then purified using techniques such as crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
®-(1-(Pyrimidin-2-yl)pyrrolidin-2-yl)methanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrimidine ring can be substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as halides, amines, or thiols; reactions often require catalysts or specific pH conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine N-oxides, while reduction can produce pyrrolidine derivatives with altered functional groups.
Wissenschaftliche Forschungsanwendungen
®-(1-(Pyrimidin-2-yl)pyrrolidin-2-yl)methanamine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential role in biological pathways and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of ®-(1-(Pyrimidin-2-yl)pyrrolidin-2-yl)methanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(S)-(1-(Pyrimidin-2-yl)pyrrolidin-2-yl)methanamine: The enantiomer of the compound with different stereochemistry.
2-(Pyrimidin-2-yl)pyrrolidine: A similar compound lacking the methanamine group.
Pyrimidine derivatives: Various compounds with the pyrimidine ring structure but different substituents.
Uniqueness
®-(1-(Pyrimidin-2-yl)pyrrolidin-2-yl)methanamine is unique due to its specific stereochemistry and the presence of both pyrimidine and pyrrolidine rings
Eigenschaften
Molekularformel |
C9H14N4 |
|---|---|
Molekulargewicht |
178.23 g/mol |
IUPAC-Name |
[(2R)-1-pyrimidin-2-ylpyrrolidin-2-yl]methanamine |
InChI |
InChI=1S/C9H14N4/c10-7-8-3-1-6-13(8)9-11-4-2-5-12-9/h2,4-5,8H,1,3,6-7,10H2/t8-/m1/s1 |
InChI-Schlüssel |
PPOCQBFEZOTMIT-MRVPVSSYSA-N |
Isomerische SMILES |
C1C[C@@H](N(C1)C2=NC=CC=N2)CN |
Kanonische SMILES |
C1CC(N(C1)C2=NC=CC=N2)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(1-(Benzo[D]thiazol-2-YL)cyclopropyl)ethanamine](/img/structure/B11782563.png)

![7-Chloro-5-morpholinoimidazo[1,2-c]pyrimidine-2-carboxylic acid](/img/structure/B11782570.png)





![2-(1H-Benzo[d][1,2,3]triazol-1-yl)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B11782605.png)




